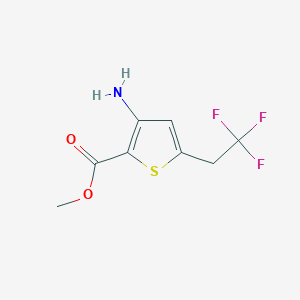
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H8F3NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoroethyl group, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves the reaction of 3-amino-2-thiophenecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Another approach involves the use of microwave-assisted synthesis, where 2-fluoro-5-(trifluoromethyl)benzonitrile reacts with methyl thioglycolate and triethylamine. This method provides a high yield of the target compound in a relatively short reaction time .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
- 3-Sulfonamido-2-thiophenecarboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F3NO2S |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO2S/c1-14-7(13)6-5(12)2-4(15-6)3-8(9,10)11/h2H,3,12H2,1H3 |
Clé InChI |
MUXXYNHICIGYHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


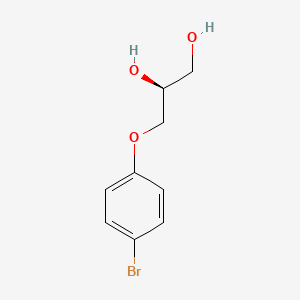
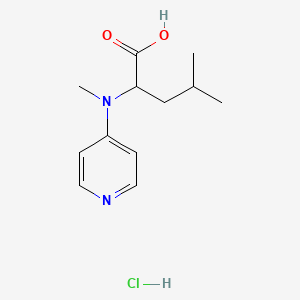
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
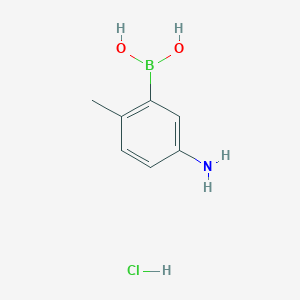

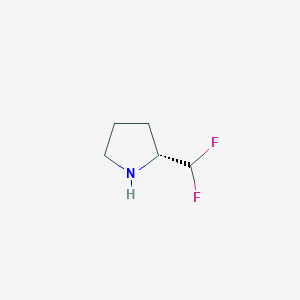
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)


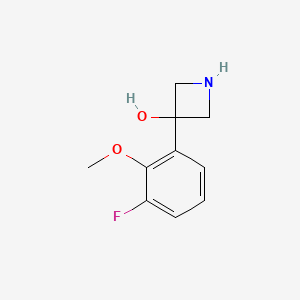
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)
![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)

